molecular formula C8H12O4 B032873 (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 32233-40-2

(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B032873
CAS RN: 32233-40-2
M. Wt: 172.18 g/mol
InChI Key: VYTZWRCSPHQSFX-GBNDHIKLSA-N
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Description

Synthesis Analysis

Synthetic approaches to cyclopenta[b]furan derivatives, including structures similar to the compound , often involve strategic cyclization reactions and functional group manipulations. For instance, the enzymatic polymerization of biobased monomers like 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been explored using Candida antarctica Lipase B, yielding novel biobased polyesters with notable molecular weights and properties (Jiang et al., 2014). This illustrates the potential routes for synthesizing complex structures related to the target compound through biocatalytic processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Block Synthesis : The compound has been utilized in the hydroxymethylation of bicyclic allylsilane, leading to anti-addition products useful in cyclopentanoid synthesis (Gimazetdinov et al., 2016).
  • Regioselective Synthesis : It has been used in the synthesis of enantiomerically pure triquinanes, indicating its potential in creating complex organic structures (Weinges et al., 1994).
  • Synthesis of Chiral Resolving Agents : This compound plays a role in creating divergent intermediates for chiral resolving agents, demonstrating its versatility in synthetic organic chemistry (Zhong et al., 2005).

Applications in Polymer and Material Science

  • Biomass-Derived Furanic Compounds : It's been studied in the context of biomass-derived furanic compounds, indicating its role in sustainable chemistry (Nakagawa et al., 2013).
  • Biobased Polyesters Synthesis : The compound has been used in the enzymatic polymerization for creating novel biobased polyesters, showcasing its potential in developing sustainable materials (Jiang et al., 2014).

Pharmaceutical and Medicinal Research

  • Synthesis of HIV-1 Protease Inhibitors : It has been utilized in the synthesis of high-affinity ligands for HIV-1 protease inhibitors, demonstrating its relevance in pharmaceutical research (Ghosh & Takayama, 2008).

properties

IUPAC Name

(3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWRCSPHQSFX-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369135
Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

CAS RN

32233-40-2
Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=32233-40-2
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Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
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Record name (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
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Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
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Synthesis routes and methods

Procedure details

To a solution of 50 (10.0 g, 39 mmol) in MeOH (100 mL) was added potassium carbonate (15 g). The suspension was stirred at room temperature for 3 hours. To the suspension was added ethyl acetate (60 mL). The resulting suspension was filtered through a pad of diatomaceous earth (Celite®). The filtrate was concentrated in vacuo to give crude product. The crude product was dissolved in MeOH (15 mL) and to it was added diethyl ether (100 mL). The resulting suspension was stirred for 2 hours at room temperature. The solid was filtered to give the title compound (3.62 g, 54%).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 3
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(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
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(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 5
(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 6
(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

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